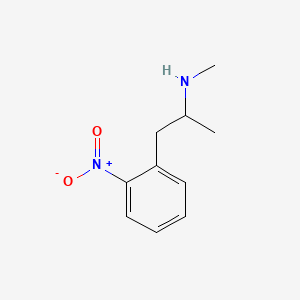

n-Methyl-1-(2-nitrophenyl)propan-2-amine

Descripción general

Descripción

n-Methyl-1-(2-nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a nitrophenyl group attached to the propanamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(2-nitrophenyl)propan-2-amine typically involves the reaction of 2-nitrobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 2-nitrobenzaldehyde using methylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Reduction of Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂), a critical transformation for synthesizing biologically active derivatives.

Mechanistic Insights :

-

Hydrogenation proceeds via stepwise electron transfer: NO₂ → NO → NHOH → NH₂.

-

Acidic conditions facilitate protonation of intermediates during Fe/HCl reductions.

Amine Alkylation/Acylation

The secondary amine participates in nucleophilic reactions with alkyl halides or acyl chlorides.

| Reaction Type | Reagents | Product | Conditions | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-N-[(2-nitrophenyl)propyl]amine | 60°C, 6 hr | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 0-5°C, 2 hr |

Key Considerations :

-

Steric hindrance from the 2-nitrophenyl group reduces reaction rates compared to less substituted amines .

-

Acylation requires base scavengers (e.g., pyridine) to neutralize HCl byproducts.

Electrophilic Aromatic Substitution

The nitro group deactivates the benzene ring, directing incoming electrophiles to meta positions.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0-5°C | 1-(2,4-dinitrophenyl)-N-methylpropan-2-amine | ~35% | |

| Sulfonation | H₂SO₄ (fuming), 100°C | Sulfonic acid derivative | Not reported |

Challenges :

-

Low yields due to competing side reactions at the amine group.

-

Requires rigorous temperature control to prevent decomposition.

Schiff Base Formation

The amine reacts with carbonyl compounds to form imines, useful in coordination chemistry.

| Carbonyl Compound | Conditions | Product Stability | Source |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4 hr | Stable orange crystals | |

| 2-Pyridinecarboxaldehyde | CH₂Cl₂, molecular sieves | Air-sensitive yellow solid |

Applications :

-

Schiff bases act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

-

Stability depends on substituents: Electron-withdrawing groups enhance hydrolytic resistance.

Oxidation Reactions

The amine group oxidizes to nitroso or hydroxylamine derivatives under strong conditions.

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 70°C, 3 hr | N-Oxide derivative | |

| KMnO₄ | H₂SO₄, 0°C | Carboxylic acid (via C-N cleavage) |

Caution :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Beta-Adrenergic Receptor Stimulation

One of the prominent applications of n-Methyl-1-(2-nitrophenyl)propan-2-amine is in the development of beta2-adrenergic receptor stimulant drugs. These compounds are crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation. The synthesis of derivatives of this compound has been explored for enhancing efficacy and reducing side effects associated with existing medications .

Anticancer Research

Recent studies have indicated that this compound could serve as a potential molecular target for anticancer therapies. The compound's interaction with the USP1/UAF1 deubiquitinase complex suggests its role in regulating cellular pathways pertinent to cancer progression . This highlights its potential as a lead compound in drug discovery aimed at targeting specific cancer-related mechanisms.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

The compound has been effectively analyzed using reverse phase HPLC methods, which allow for the separation and quantification of this compound in various samples. The mobile phase typically consists of acetonitrile and water, with adaptations for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is scalable and suitable for pharmacokinetic studies, enabling researchers to isolate impurities efficiently .

| Analytical Method | Mobile Phase Composition | Application |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile + Water | Separation and quantification |

| Mass-Spec Compatible | Acetonitrile + Water + Formic Acid | Pharmacokinetics analysis |

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. For instance, methods utilizing substituted benzyl halides have been reported to enhance the efficiency of the synthetic route while minimizing toxic byproducts .

Synthesis Overview

- Starting Materials : Substituted benzyl halides.

- Reagents : Isobutyronitrile, organic bases.

- Key Reactions : Hydrolysis, Curtius rearrangement, catalytic hydrogenation.

Case Studies

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of 2-methyl-1-substituted phenyl-2-propyl amine derivatives demonstrated significant improvements in yield (up to 50%) compared to traditional methods (approximately 15%). This optimization involved adjusting reaction conditions such as temperature and solvent choice, showcasing the versatility of this compound in pharmaceutical applications .

Case Study 2: Inhibition Studies

In vitro studies have assessed the structure-activity relationship of nitrophenyl derivatives, including this compound, as inhibitors of bacterial enzymes like PqsD in Pseudomonas aeruginosa. These findings suggest potential applications in developing antibacterial agents targeting resistant strains .

Mecanismo De Acción

The mechanism of action of n-Methyl-1-(2-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

n-Methyl-1-(2-aminophenyl)propan-2-amine: A reduced form of the compound with an amine group instead of a nitro group.

n-Methyl-1-(2-chlorophenyl)propan-2-amine: A similar compound with a chlorine substituent instead of a nitro group.

Uniqueness

n-Methyl-1-(2-nitrophenyl)propan-2-amine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

n-Methyl-1-(2-nitrophenyl)propan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CC(CC1=CC=CC=C1N+[O-])NC

- InChIKey : GPGIHKMMXVEDQK-UHFFFAOYSA-N

The compound features a nitrophenyl group, which is often associated with various biological activities due to the electron-withdrawing nature of the nitro group. This structural characteristic can influence the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that certain Mannich bases, which include this compound, exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | WiDr colon cancer cells | <10 | |

| Mannich base analogs | Caco-2 colorectal adenocarcinoma | 39.8% viability at 100 µM |

These findings suggest that this compound could potentially inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

2. Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies on related Mannich bases have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

These results indicate that this compound may be explored further as a candidate for developing new antimicrobial agents.

3. Neuropharmacological Effects

There is emerging evidence that compounds with similar structures can influence neurotransmitter systems. For instance, some derivatives have been studied for their potential to modulate serotonin and dopamine pathways, which are crucial in treating mood disorders:

| Compound Type | Effect on Neurotransmitter System | Reference |

|---|---|---|

| Related amines | Increased serotonin levels | |

| Nitrophenyl derivatives | Dopaminergic activity |

This neuropharmacological potential highlights the importance of further research into the therapeutic applications of this compound in mental health.

Case Studies and Research Findings

Several case studies have investigated the biological activity of compounds similar to this compound:

- Anticancer Efficacy : A study demonstrated that a series of Mannich bases showed varying degrees of cytotoxicity against different cancer cell lines, with some achieving IC values below 10 µM, indicating strong potential for further development as anticancer agents .

- Antimicrobial Screening : Compounds exhibiting broad-spectrum antimicrobial activity were identified in recent screenings against resistant bacterial strains, suggesting that modifications to the nitrophenyl moiety could enhance efficacy .

- Neuropharmacological Impact : Research indicates that certain derivatives may enhance neurotransmitter levels, providing a basis for exploring their use in treating depression or anxiety disorders .

Propiedades

IUPAC Name |

N-methyl-1-(2-nitrophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(11-2)7-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGIHKMMXVEDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962853 | |

| Record name | N-Methyl-1-(2-nitrophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-92-5 | |

| Record name | Phenethylamine, N,alpha-dimethyl-o-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(2-nitrophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.